molecular formula C10H18N2O4S B3023379 N,N-Diethyl-p-phenylenediamine sulfate CAS No. 6283-63-2

N,N-Diethyl-p-phenylenediamine sulfate

Cat. No.: B3023379
CAS No.: 6283-63-2
M. Wt: 262.33 g/mol
InChI Key: AYLDJQABCMPYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions, particularly in the detection of oxidizing agents such as chlorine. The compound interacts with hypochlorous acid and hypochlorite ions, forming a pinkish-colored complex that can be quantitatively measured. This interaction is crucial for the colorimetric analysis of chlorine levels in water. The compound’s primary and tertiary amine groups are responsible for its reactivity, as they donate electron density to the aromatic ring, enhancing its nucleophilicity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can cause oxidative stress in cells by reacting with intracellular oxidizing agents, leading to the formation of reactive oxygen species (ROS). These ROS can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with hypochlorous acid can lead to the formation of imine products, which are known to be cytotoxic at high concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by hypochlorous acid and hypochlorite ions The compound’s primary and tertiary amine groups play a crucial role in this processThis radical cation can further react to form imine products under strong oxidizing conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade when exposed to high temperatures or strong oxidizing agents. Over time, the formation of imine products can increase, leading to a decrease in the compound’s effectiveness as a chromogenic indicator .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated, but at higher doses, it can cause oxidative stress and cytotoxicity. Studies have shown that high doses of the compound can lead to significant changes in cellular metabolism and gene expression, potentially resulting in adverse effects such as tissue damage and inflammation .

Metabolic Pathways

This compound is involved in metabolic pathways related to its oxidation and reduction. The compound is primarily metabolized by enzymes that catalyze the oxidation of its amine groups, leading to the formation of radical cations and imine products. These metabolic processes can affect the compound’s stability and reactivity, influencing its overall effectiveness in biochemical assays .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse easily through aqueous environments, while its interactions with cellular transporters facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with intracellular oxidizing agents. The compound’s subcellular localization is influenced by its hydrophilic nature and its interactions with cellular transporters. These factors can affect the compound’s activity and function, particularly in the context of its role as a chromogenic indicator in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-p-phenylenediamine sulfate typically involves the reaction of N,N-diethylbenzene-1,4-diamine with sulfuric acid. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-p-phenylenediamine sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-Diethyl-p-phenylenediamine sulfate is widely used in scientific research due to its versatile properties:

Comparison with Similar Compounds

  • N,N-Dimethyl-p-phenylenediamine sulfate
  • N,N-Diethyl-1,4-phenylenediammonium sulfate
  • N,N-Diethyl-p-phenylenediamine oxalate

Comparison: N,N-Diethyl-p-phenylenediamine sulfate is unique due to its specific redox properties and its ability to form stable colored complexes. Compared to similar compounds, it offers distinct advantages in terms of sensitivity and specificity in analytical applications .

Properties

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLDJQABCMPYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86156-59-4, 93-05-0 (Parent)
Record name 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86156-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-p-phenylenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301015702
Record name 1,​4-​Benzenediamine, N1,​N1-​diethyl-​, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light pink odorless solid; [VWR International MSDS]
Record name p-Amino-N,N-diethylaniline sulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1262
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6283-63-2, 6065-27-6
Record name Diethyl-p-phenylenediamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6283-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6065-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-p-phenylenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-p-phenylenediamine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,​4-​Benzenediamine, N1,​N1-​diethyl-​, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N,N-diethylaniline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-diethylbenzene-1,4-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYL-P-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP19T3GDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethyl-p-phenylenediamine sulfate
Reactant of Route 2
N,N-Diethyl-p-phenylenediamine sulfate
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-p-phenylenediamine sulfate
Reactant of Route 4
N,N-Diethyl-p-phenylenediamine sulfate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-p-phenylenediamine sulfate
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-p-phenylenediamine sulfate
Customer
Q & A

Q1: What is the principle behind using N,N-Diethyl-p-phenylenediamine sulfate (DPD) for detecting chlorine gas?

A1: DPD reacts with chlorine gas to produce a red-colored product. [] This color change allows for visual detection and quantification of chlorine gas using techniques like spectrophotometry. [, ] The intensity of the red color is directly proportional to the chlorine concentration, enabling quantitative analysis. []

Q2: Can this colorimetric reaction be used for real-time monitoring of chlorine gas?

A2: Yes, researchers have developed a membrane-based portable colorimetric gaseous chlorine sensing probe (MCSP) using DPD. [] This probe allows for real-time continuous monitoring of instantaneous and time-weighted average (TWA) chlorine gas concentrations. []

Q3: Beyond chlorine gas, what other applications does DPD have in sensing?

A3: DPD is a valuable reagent in biosensing applications. For example, it acts as a redox indicator in a spectrophotometric biosensor for hydrogen peroxide and glucose detection. [] This biosensor utilizes a nanoplatform encapsulating glucose oxidase (GOx) where DPD participates in the enzymatic cascade reaction, producing a detectable color change. []

Q4: How is DPD used in conjunction with immobilized enzymes for sensing applications?

A4: DPD can be used to detect hydrogen peroxide generated by enzyme-catalyzed reactions. For instance, peroxidase immobilized on magnetic microspheres can oxidize DPD in the presence of hydrogen peroxide, leading to a color change that can be measured spectrophotometrically. []

Q5: Are there any nanozyme applications that utilize DPD?

A5: Yes, cotton textile/iron oxide nanozyme composites exhibiting peroxidase-like activity have been developed. [] These composites can catalyze the decolorization of crystal violet in the presence of hydrogen peroxide, with DPD used as a substrate to confirm the peroxidase-like activity of the nanozyme. []

Q6: Has DPD been used to study the composition of chemical solutions?

A6: Researchers have investigated the use of DPD in conjunction with ion chromatography to analyze the composition of acidic sodium chlorite solutions. [] This approach aims to better understand the solution's bactericidal power and the role of different chlorine-based compounds present. []

Q7: Are there any analytical methods specifically designed for analyzing DPD and related compounds?

A7: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the determination of DPD and its derivatives in hair dyes. [] These methods allow for accurate quantification of these compounds, ensuring product safety and regulatory compliance. []

Q8: Does DPD have any known toxicity concerns?

A8: While DPD is widely used in analytical chemistry and some industrial applications, there are documented cases of allergic reactions to DPD in specific contexts. For example, a case study reported an allergy to DPD in a photographer, suggesting potential sensitization through occupational exposure. [] This highlights the importance of handling DPD with caution and using appropriate safety measures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.